(E)-[2,5-Dibutoxy-4-(morpholin-4-yl)phenyl]diazene-1-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-[2,5-Dibutoxy-4-(morpholin-4-yl)phenyl]diazene-1-sulfonic acid is a chemical compound known for its unique structure and properties It features a diazene group, which is a functional group consisting of two nitrogen atoms connected by a double bond, and a sulfonic acid group, which is a strong acid commonly used in detergents and dyes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-[2,5-Dibutoxy-4-(morpholin-4-yl)phenyl]diazene-1-sulfonic acid typically involves multiple steps. One common method includes the diazotization of aniline derivatives followed by coupling with sulfonic acid derivatives. The reaction conditions often require acidic or basic environments, controlled temperatures, and specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are mixed under controlled conditions. The process may include purification steps such as crystallization, distillation, or chromatography to isolate the pure compound. Safety measures are crucial due to the potential hazards associated with handling strong acids and reactive intermediates.
Chemical Reactions Analysis
Types of Reactions
(E)-[2,5-Dibutoxy-4-(morpholin-4-yl)phenyl]diazene-1-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can break the diazene bond, leading to the formation of amines.
Substitution: The sulfonic acid group can participate in substitution reactions, replacing other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amines. Substitution reactions can lead to a variety of functionalized compounds.
Scientific Research Applications
(E)-[2,5-Dibutoxy-4-(morpholin-4-yl)phenyl]diazene-1-sulfonic acid has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in biochemical assays and as a probe for studying enzyme activities.
Industry: Utilized in the production of dyes, detergents, and other chemical products.
Mechanism of Action
The mechanism by which (E)-[2,5-Dibutoxy-4-(morpholin-4-yl)phenyl]diazene-1-sulfonic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The diazene group can participate in redox reactions, while the sulfonic acid group can form strong ionic interactions with biological molecules. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2,5-Dibutoxy-4-(morpholin-4-yl)benzenediazonium tetrachlorozincate: Similar structure but different counterions and properties.
4-(Morpholin-4-yl)benzenediazonium chloride: Lacks the dibutoxy groups, leading to different reactivity and applications.
Uniqueness
(E)-[2,5-Dibutoxy-4-(morpholin-4-yl)phenyl]diazene-1-sulfonic acid is unique due to its combination of functional groups, which confer specific chemical reactivity and potential applications. The presence of both diazene and sulfonic acid groups allows it to participate in a wide range of chemical reactions, making it a versatile compound in scientific research and industrial applications.
Properties
CAS No. |
82116-94-7 |
---|---|
Molecular Formula |
C18H29N3O6S |
Molecular Weight |
415.5 g/mol |
IUPAC Name |
(2,5-dibutoxy-4-morpholin-4-ylphenyl)iminosulfamic acid |
InChI |
InChI=1S/C18H29N3O6S/c1-3-5-9-26-17-14-16(21-7-11-25-12-8-21)18(27-10-6-4-2)13-15(17)19-20-28(22,23)24/h13-14H,3-12H2,1-2H3,(H,22,23,24) |
InChI Key |
ZGYUTRBIDDCAKU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC(=C(C=C1N=NS(=O)(=O)O)OCCCC)N2CCOCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.